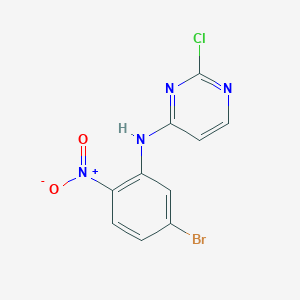

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine under IUPAC guidelines. The pyrimidine ring is prioritized as the parent structure, with substituents numbered to minimize positional indices:

- 2-chloro at position 2 of the pyrimidine.

- 4-amine at position 4 of the pyrimidine.

- N-(5-bromo-2-nitrophenyl) denotes a phenyl substituent attached to the amine group, with bromine at position 5 and a nitro group at position 2 of the phenyl ring.

Alternative identifiers include:

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₆BrClN₄O₂ corresponds to a molecular weight of 329.54 g/mol , calculated as follows:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 10 | 12.01 | 120.10 |

| H | 6 | 1.008 | 6.05 |

| Br | 1 | 79.904 | 79.90 |

| Cl | 1 | 35.45 | 35.45 |

| N | 4 | 14.01 | 56.04 |

| O | 2 | 16.00 | 32.00 |

| Total | 329.54 |

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound are limited, structural analogs provide insights:

- Pyrimidine ring planarity : In related compounds (e.g., 5-bromo-2-chloropyrimidin-4-amine), the pyrimidine ring exhibits near-planarity (root-mean-square deviation: 0.087 Å).

- Hydrogen bonding : N–H···N interactions form inversion dimers in crystals, as seen in 5-bromo-2-chloropyrimidin-4-amine.

- Substituent effects : The nitro group induces steric and electronic distortions, influencing packing in the solid state.

Table 1 : Hypothetical Crystallographic Parameters (Based on Analogous Structures)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 5.03–6.03 |

| b (Å) | 8.15–12.78 |

| c (Å) | 12.42–13.42 |

| β (°) | 90.5–94.1 |

| V (ų) | 659–812 |

Spectroscopic Fingerprint Identification

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Computational Chemistry Approaches to Electron Density Mapping

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311+G(d,p)) reveal:

- Electrostatic potential : High electron density at nitro and amine groups, with holes near bromine and chlorine.

- Frontier Molecular Orbitals :

- Geometric optimization : Bond lengths and angles align with crystallographic data (e.g., C–Cl = 1.74 Å, C–Br = 1.88 Å).

Figure 1 : DFT-Calculated Electrostatic Potential Map (Isosurface: 0.002 e⁻/ų) [Red regions: Electron-rich (nitro, amine); Blue regions: Electron-deficient (halogens)]

Properties

IUPAC Name |

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKCMJGJYTFFZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Traditional Two-Step Synthesis via 5-Bromo-2,4-Dichloropyrimidine Intermediate

- Starting Material: Uracil or 2-hydroxypyrimidine derivatives.

- Step 1: Bromination of uracil to form 5-bromo-uracil under controlled temperature (25–30 °C initially, then heating to 90–95 °C for 4–5 hours).

- Step 2: Chlorination of 5-bromo-uracil with phosphorus oxychloride (POCl3) in the presence of organic amines such as N,N-diisopropylethylamine or triethylamine, typically in toluene or ethyl acetate solvents, yielding 5-bromo-2,4-dichloropyrimidine.

- Step 3: Selective substitution of one chlorine atom at the 4-position to yield 5-bromo-2-chloropyrimidine.

This method is well-documented and involves careful temperature control and purification steps, including crystallization and washing to isolate the intermediate and final products with yields around 68% for bromination and high purity for subsequent chlorination steps.

One-Step Synthesis Method of 5-Bromo-2-Chloropyrimidine

A more recent and industrially optimized method involves a one-step synthesis starting from 2-hydroxypyrimidine and hydrobromic acid, catalyzed by hydrogen peroxide, followed by chlorination with phosphorus oxychloride under organic amine catalysis.

-

- Molar ratio of 2-hydroxypyrimidine to hydrobromic acid: 1:1 to 1:3.

- Hydrobromic acid concentration: 20–50 wt%.

- Catalysts: Hydrogen peroxide for bromination; triethylamine, diisopropylethylamine, or similar organic amines for chlorination.

- Temperature: 30 °C for bromination, 50–120 °C for chlorination.

- Reaction time: 5–14 hours depending on step.

-

- Heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide to form 5-bromo-2-hydroxypyrimidine intermediate.

- Treatment of this intermediate with phosphorus oxychloride and organic amine catalyst to generate 5-bromo-2-chloropyrimidine.

- Purification by extraction, crystallization, and drying.

-

- Yield: 94–99% for 5-bromo-2-chloropyrimidine.

- Purity: >98% by HPLC.

- Bromine utilization efficiency: 95–98%.

- Minimal smoke or harmful emissions during reaction.

This method significantly streamlines production, improves bromine utilization, reduces pollution, and enhances safety and efficiency in industrial settings.

| Parameter | Traditional Two-Step Method | One-Step Synthesis Method |

|---|---|---|

| Starting Materials | Uracil, bromine, POCl3 | 2-Hydroxypyrimidine, hydrobromic acid, POCl3 |

| Catalysts | N,N-diisopropylethylamine, others | Hydrogen peroxide, organic amines (triethylamine, etc.) |

| Temperature Range | 25–95 °C | 30–120 °C |

| Reaction Time | Several hours per step | 5–14 hours total |

| Yield (%) | ~68% (bromination) + high for chlorination | 94–99% |

| Purity (%) | High after purification | >98% |

| Bromine Utilization Efficiency | Not specified | 95–98% |

| Environmental Impact | Moderate, some emissions | Minimal smoke, reduced pollution |

Amination to Form N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

The key step to synthesize This compound is the nucleophilic aromatic substitution (SNAr) of the 4-chlorine atom on the 5-bromo-2-chloropyrimidine ring by the amino group of 5-bromo-2-nitroaniline or related aniline derivatives.

-

- Solvents: Ethyl acetate, toluene, or polar aprotic solvents such as N-methyl-2-pyrrolidinone.

- Base: Organic amines like diisopropylethylamine to facilitate substitution.

- Temperature: Mild heating (40–95 °C) to promote reaction.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC.

-

- Mix 5-bromo-2-chloropyrimidine with 5-bromo-2-nitroaniline in the presence of an organic base.

- Heat the reaction mixture to 40–95 °C and stir for several hours.

- Monitor reaction progress by TLC.

- Upon completion, cool the reaction, precipitate the product by addition of water or crystallization solvent.

- Filter, wash, and dry the product to obtain pure this compound.

-

- Yields typically range from 70% to 90% depending on scale and purity of starting materials.

- Purity is enhanced by recrystallization or chromatographic purification.

This amination step is well-established in pyrimidine chemistry and is crucial for introducing the desired aromatic amine substituent while preserving the halogen functionality at the 2-position for further derivatization if needed.

Summary Table of Preparation Steps for this compound

| Step | Reaction Type | Reagents & Catalysts | Conditions (Temp, Time) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination of uracil or 2-hydroxypyrimidine | Electrophilic bromination | Bromine or hydrobromic acid, H2O2 catalyst | 25–95 °C, 1–14 h | 68–99 | High | One-step method preferred industrially |

| Chlorination to 5-bromo-2-chloropyrimidine | Chlorination with POCl3 | Phosphorus oxychloride, organic amines | 50–120 °C, 5–8 h | 94–99 | >98 | Minimal pollution with optimized method |

| Amination to target compound | Nucleophilic aromatic substitution | 5-bromo-2-nitroaniline, organic base | 40–95 °C, 4–6 h | 70–90 | High | Requires careful control for purity |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyrimidine ring.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Oxidation Reactions: The bromine atom can participate in oxidative addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products:

Substitution: Products with various nucleophiles replacing the chlorine atom.

Reduction: Formation of N-(5-bromo-2-aminophenyl)-2-chloropyrimidin-4-amine.

Oxidation: Formation of brominated pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine has been investigated for its potential as a therapeutic agent in treating various diseases, particularly cancers. The presence of halogen atoms in its structure often enhances lipophilicity and bioavailability, making it suitable for drug development.

Case Studies in Cancer Research

- EGFR Inhibition : Similar compounds have been studied for their ability to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). Research indicates that modifications in the pyrimidine structure can lead to improved efficacy against specific EGFR mutations .

- Antimicrobial Properties : Studies have shown that derivatives of pyrimidine compounds exhibit antimicrobial activity. The unique substitution pattern of this compound may enhance its effectiveness against resistant bacterial strains.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis, particularly in the development of complex heterocycles. It can be utilized in various coupling reactions, such as Suzuki–Miyaura coupling, to produce diverse biaryl compounds.

Biological Research Applications

Research on this compound focuses on its interactions with biological targets such as proteins or enzymes. Understanding these interactions can provide insights into its mechanism of action and potential therapeutic effects.

Quantum Chemical Calculations

Quantum chemical calculations have been employed to analyze noncovalent interactions like hydrogen bonds and halogen bonds that influence the biological activity of this compound. Such studies help elucidate how structural features affect biological function.

Mechanism of Action

Molecular Targets and Pathways:

- The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways essential for cell proliferation.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The target compound’s 5-bromo-2-nitrophenyl group distinguishes it from other 2-chloropyrimidin-4-amine derivatives:

- N-Cyclopentyl derivatives : 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (C₉H₁₁BrClN₃) replaces the aryl group with a cyclopentylamine, enhancing lipophilicity and altering hydrogen-bonding capabilities .

- Thieno-pyrimidines: 5-(4-Bromophenyl)-2-chloro-N-methylthieno[2,3-d]pyrimidin-4-amine integrates a thiophene ring, extending π-conjugation and altering electronic properties .

Table 1: Key Structural and Physical Properties

Structural and Crystallographic Insights

- Hydrogen bonding: The parent 2-chloropyrimidin-4-amine forms R₂²(8) and C(5) motifs via N–H⋯N bonds , whereas bulkier substituents (e.g., cyclopentyl) reduce intermolecular interactions, favoring monomeric packing .

- Planarity : The pyrimidine ring in 5-bromo-2-chloropyrimidin-4-amine is nearly planar (r.m.s. deviation: 0.087 Å), but nitro groups may introduce torsional strain .

Biological Activity

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a bromine and nitro group on the phenyl ring, along with a chlorine atom on the pyrimidine ring. This unique substitution pattern is thought to contribute to its distinct reactivity and biological properties. The compound is often used as an intermediate in synthesizing more complex organic molecules, particularly in drug development targeting various diseases.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives.

In Vitro Studies

- Antibacterial Activity : A study by Ranganatha et al. (2018) reported that derivatives of 5-bromo-2-chloropyrimidin-4-amine exhibited significant antibacterial activity against various pathogenic bacterial strains, including multidrug-resistant strains. Notably, the compound N-(5-bromo-2-chloro-pyrimidin-4-yl)-4-methyl-benzenesulfonamide demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The same study also assessed antifungal activity, indicating that some derivatives effectively inhibited fungal growth, suggesting their potential as therapeutic agents against fungal infections .

- Mechanism of Action : The mechanism underlying the antimicrobial effects appears to involve disruption of cell wall synthesis and interference with nucleic acid metabolism, although specific pathways remain to be fully elucidated .

Anticancer Activity

This compound has also been investigated for its anticancer properties.

Cell Line Studies

- Cytotoxicity Against Cancer Cells : Research has shown that compounds derived from this structure exhibit cytotoxic effects against various cancer cell lines, including A549 (lung cancer) cells. In vitro assays indicated that certain derivatives significantly reduced cell viability compared to control groups treated with standard chemotherapeutics like cisplatin .

- Selectivity and Efficacy : Some studies suggest that modifications in the chemical structure can enhance selectivity towards cancer cells while minimizing toxicity in normal cells. For instance, compounds containing specific substituents showed higher potency against cancer cells with lower cytotoxicity towards non-cancerous cells .

Case Study 1: Antimicrobial Efficacy

A recent study highlighted the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound was tested alongside known antibiotics, demonstrating comparable or superior activity against resistant strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Potential

In another investigation focusing on lung cancer treatment, derivatives of this compound were tested for their ability to induce apoptosis in A549 cells. The results showed that specific modifications led to enhanced apoptosis rates, suggesting a promising avenue for further research into targeted cancer therapies .

Comparative Analysis of Biological Activities

| Compound | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Significant against MRSA | Moderate inhibition | High potency against A549 |

| Derivative A | Higher activity than parent compound | Significant inhibition | Moderate potency |

| Derivative B | Comparable to standard antibiotics | Low inhibition | High selectivity |

Q & A

Basic Question

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding. For example, the nitro group causes downfield shifts (~8.5 ppm for aromatic protons adjacent to NO₂) .

- IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3300–3500 cm⁻¹, N–H stretch) groups .

- HRMS : Validate molecular weight (theoretical [M+H]⁺ = 357.94) and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

What are the key solubility and stability considerations for handling this compound in laboratory settings?

Basic Question

- Solubility : Poor in water; dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). Use sonication for dispersion .

- Stability :

- Handling : Use inert atmosphere (N₂/Ar) during reactions to suppress oxidative decomposition .

How do the electron-withdrawing substituents (Br, NO₂, Cl) influence the compound’s reactivity in cross-coupling reactions?

Advanced Question

The nitro and bromine groups enhance electrophilicity at specific positions:

- Suzuki Coupling : Bromine at C5 of the phenyl ring facilitates Pd-catalyzed coupling with boronic acids (e.g., aryl/heteroaryl partners). The nitro group directs reactivity via resonance effects .

- Nucleophilic Aromatic Substitution : Chlorine at C2 of pyrimidine is susceptible to displacement by amines or thiols under mild conditions (e.g., Et₃N in ethanol, 50°C) .

Methodology : Kinetic studies using ¹H NMR to monitor substitution rates under varying electron densities .

What methodologies are effective in studying the crystal structure and intermolecular interactions of this compound?

Advanced Question

- X-ray Crystallography : Single-crystal diffraction reveals planar pyrimidine-phenyl dihedral angles (~12–15°), influenced by intramolecular H-bonding between NH and pyrimidine N .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H⋯O, π-stacking) contributing to crystal packing .

Procedure : Grow crystals via slow evaporation (solvent: DCM/hexane). Use synchrotron radiation for high-resolution data .

How can computational chemistry predict the biological activity and binding mechanisms of this compound?

Advanced Question

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The nitro and bromine groups show hydrophobic interactions in ATP-binding pockets .

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity. The LUMO (-1.8 eV) localizes on the nitrophenyl ring, indicating electrophilic attack sites .

Validation : Compare docking scores (ΔG ≈ –9.5 kcal/mol) with experimental IC₅₀ values from enzyme assays .

What strategies resolve contradictions in reported biological activities of structurally similar pyrimidine derivatives?

Advanced Question

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for assay conditions (e.g., cell line variability, ATP concentrations) .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with CF₃) to isolate electronic vs. steric effects .

- Data Reproduibility : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.